

# Physical and chemical properties of aminocyclopentanol salts

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## Compound of Interest

Compound Name: (1S,3S)-3-Aminocyclopentanol  
hydrochloride

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An In-Depth Technical Guide to the Physical and Chemical Properties of Aminocyclopentanol Salts

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Aminocyclopentanol and its corresponding salts are pivotal chiral building blocks in modern medicinal chemistry and pharmaceutical development. These compounds feature a rigid cyclopentane scaffold functionalized with both amino and hydroxyl groups, a structural motif that is crucial for creating molecules with specific three-dimensional orientations. This stereochemical precision is paramount for interacting with biological targets like enzymes and receptors.<sup>[1]</sup> The most notable application of an aminocyclopentanol derivative is its role as a key intermediate in the synthesis of Bictegravir, a potent anti-HIV drug.<sup>[1][2]</sup>

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminocyclopentanol salts. It includes summaries of quantitative data, detailed experimental protocols for their synthesis and characterization, and logical workflows relevant to their application in drug discovery.

## Physical Properties

The physical properties of aminocyclopentanol salts are fundamentally influenced by the strong ionic interactions between the ammonium cation and the corresponding anion. Compared to their free base forms, these salts are typically crystalline solids with higher melting points and enhanced solubility in polar solvents, particularly water.<sup>[3][4]</sup> This increased aqueous solubility is a critical attribute in pharmaceutical development for improving the bioavailability of drug candidates.<sup>[3]</sup>

The data presented below corresponds to (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt, which are common intermediates in pharmaceutical synthesis.

Table 1: Physical Properties of (1R,3S)-3-Aminocyclopentanol and its Hydrochloride Salt

Property	(1R,3S)-3-Aminocyclopentanol (Free Base)	(1R,3S)-3-Aminocyclopentanol HCl (Salt)
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	C <sub>5</sub> H <sub>11</sub> NO · HCl
Molecular Weight	101.15 g/mol <sup>[5][6]</sup>	137.61 g/mol
Appearance	Yellow oil / liquid <sup>[7]</sup>	Solid
Boiling Point	179 °C <sup>[7]</sup>	Decomposes at high temperature
Melting Point	Not applicable	Varies (often >150 °C, depends on purity)
pKa (Predicted)	15.06 ± 0.40 <sup>[7][8]</sup>	Not applicable
Solubility	Soluble in water, ethanol, and ether solvents. <sup>[7][8]</sup>	Generally high solubility in water.
Storage Temp.	2-8°C, protect from light <sup>[7][8]</sup>	Room temperature, desiccated

## Chemical Properties

The chemistry of aminocyclopentanol salts is dominated by the properties of the ammonium group and the stereochemical nature of the cyclopentane ring.

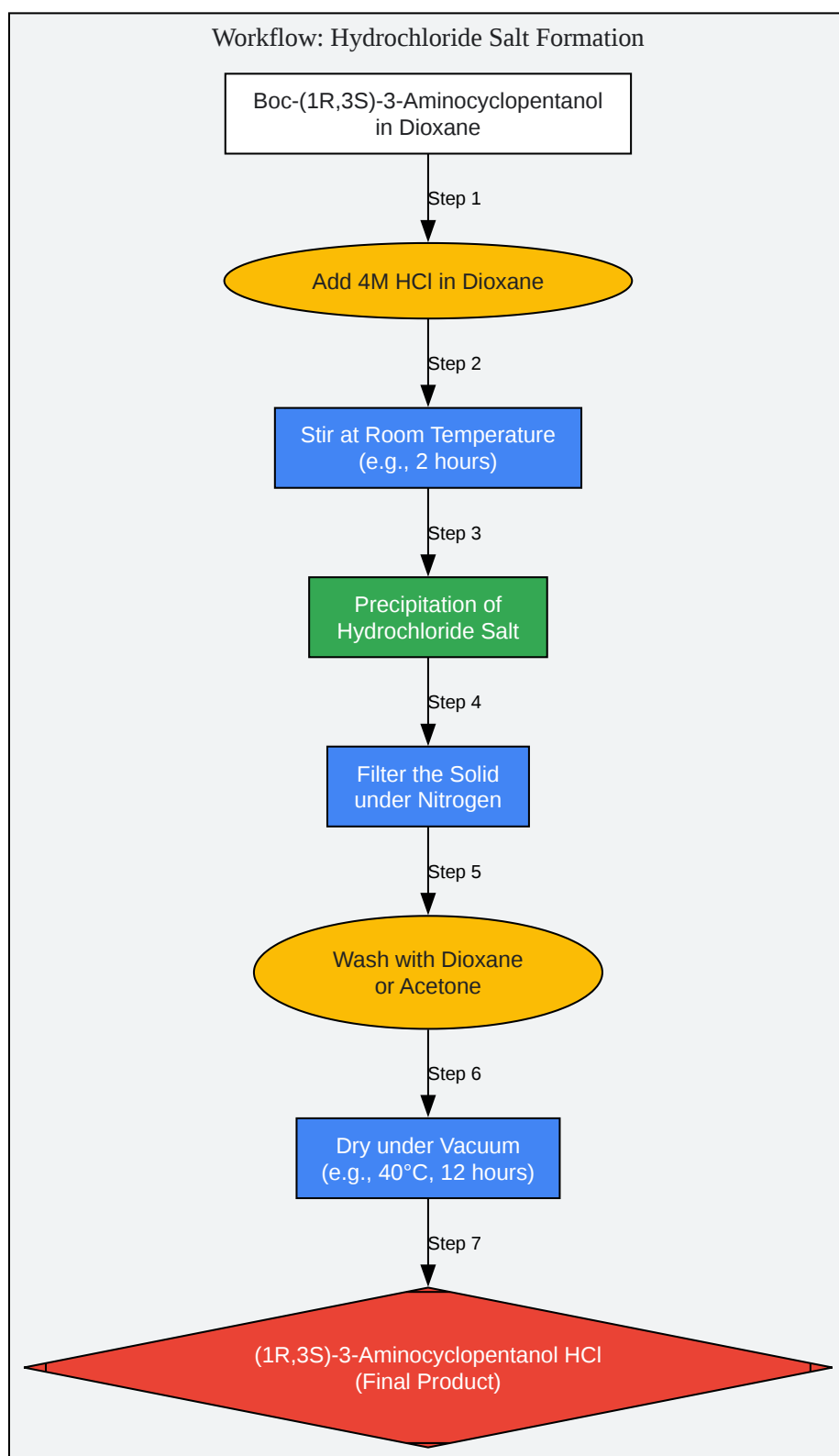
- **Basicity and Salt Formation:** The lone pair of electrons on the nitrogen atom of the amino group makes it a Brønsted-Lowry base, readily accepting a proton from an acid to form a positively charged ammonium ion.<sup>[3]</sup> This reaction is the basis for the formation of various aminocyclopentanol salts. A range of inorganic and organic acids can be used, with the choice often depending on the desired crystalline properties and stability of the final salt. Common salt forms include hydrochloride (HCl), hydrobromide (HBr), sulfate (H<sub>2</sub>SO<sub>4</sub>), mesylate (HOMs), and tosylate (HOTs).<sup>[9]</sup>
- **Stereochemistry:** Aminocyclopentanol contains at least two chiral centers, leading to multiple possible stereoisomers. The specific stereochemistry, such as (1R,3S) or (1S,3S), is critical as it dictates the molecule's orientation and its ability to bind effectively to a specific biological target.<sup>[1]</sup> The synthesis and purification of a single, desired enantiomer are therefore of utmost importance in drug development.
- **Stability:** Ammonium salts are generally more thermally stable and less prone to oxidation than their corresponding free amine counterparts.<sup>[3]</sup> However, upon heating, they can decompose.<sup>[4]</sup> The stability of hydrated salt forms is also a key consideration, as the water content can affect the material's physical properties and shelf-life.

## Experimental Protocols

Precise and reproducible experimental methods are essential for the synthesis and characterization of aminocyclopentanol salts.

## Synthesis and Salt Formation Workflow

The following protocol describes a general method for the formation of (1R,3S)-3-Aminocyclopentanol Hydrochloride from a Boc-protected precursor, a common strategy in organic synthesis.



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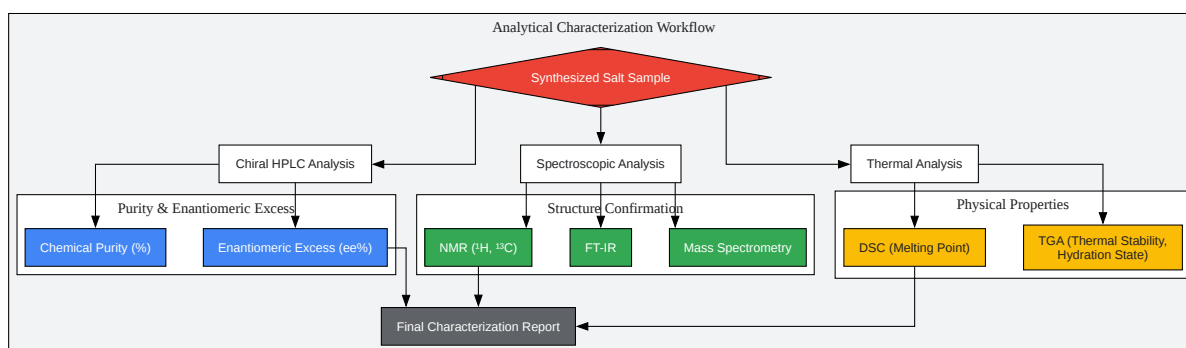
Caption: General workflow for the synthesis of aminocyclopentanol hydrochloride.

### Methodology:

- **Reaction Setup:** A solution of the Boc-protected aminocyclopentanol (e.g., 10 g) is prepared in a suitable solvent like 1,4-dioxane (e.g., 20 mL) in a reaction flask under an inert atmosphere (e.g., nitrogen).
- **Deprotection and Salt Formation:** A solution of hydrogen chloride in dioxane (e.g., 4M solution, 50 mL) is added to the flask.<sup>[10]</sup> The mixture is stirred at room temperature for a specified period (e.g., 2 hours) to facilitate the removal of the Boc protecting group and subsequent formation of the hydrochloride salt.<sup>[10]</sup>
- **Precipitation and Isolation:** The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution. The reaction mixture may be cooled (e.g., to 0°C) to ensure complete precipitation.<sup>[10]</sup>
- **Filtration and Washing:** The solid product is collected by filtration, typically under an inert atmosphere to prevent moisture uptake.<sup>[10]</sup> The filter cake is washed with a cold solvent (e.g., isopropanol or acetone) to remove any unreacted starting material and byproducts.<sup>[10]</sup>
- **Drying:** The purified salt is dried under vacuum at a moderate temperature (e.g., 40°C) for several hours to yield the final product.<sup>[10]</sup>

## Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and stereochemistry of the synthesized aminocyclopentanol salt.



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Caption: Workflow for the comprehensive analytical characterization of the salt.

Protocols:

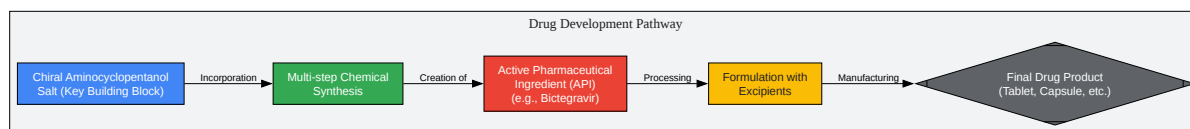
- Chromatographic Analysis (Chiral HPLC):
  - Objective: To determine chemical purity and enantiomeric excess (ee).
  - Method: A solution of the aminocyclopentanol salt is prepared in the mobile phase. Separation is achieved on a chiral stationary phase (CSP), such as one based on a Cinchona alkaloid or a similar chiral selector.[1][11] The mobile phase is typically a mixture of an organic solvent (e.g., methanol) and an aqueous buffer, sometimes with additives like formic acid and diethylamine to improve peak shape.[11] Detection is performed using a UV detector. The relative peak areas of the enantiomers are used to calculate the enantiomeric excess.

- Spectroscopic Analysis:
  - Objective: To confirm the chemical structure.
  - Infrared (IR) Spectroscopy: The sample is analyzed as a KBr pellet or using an ATR accessory. A key diagnostic peak for the hydrochloride salt is a very broad and strong absorption band typically in the  $2300\text{--}2700\text{ cm}^{-1}$  range, corresponding to the  $\text{N-H}^+$  stretching vibration of the tertiary ammonium group.[\[12\]](#)
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ). The proton spectrum will show signals for the cyclopentyl ring protons, and the carbon spectrum will confirm the number of unique carbon environments. The chemical shifts will be different from the free base due to the presence of the positive charge on the nitrogen.
  - Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The analysis will show a peak corresponding to the protonated free base (the aminocyclopentanol cation).
- Thermal Analysis (DSC/TGA):
  - Objective: To determine thermal properties like melting point, decomposition temperature, and the presence of solvates or hydrates.[\[13\]](#)[\[14\]](#)
  - Differential Scanning Calorimetry (DSC): A small amount of the sample (typically 1-5 mg) is heated in an aluminum pan at a constant rate (e.g.,  $10\text{ }^\circ\text{C/min}$ ) under a nitrogen atmosphere.[\[15\]](#) An endothermic peak will indicate the melting point of the salt.
  - Thermogravimetric Analysis (TGA): The sample is heated on a microbalance at a constant rate.[\[14\]](#) A weight loss step at a temperature below  $\sim 120^\circ\text{C}$  typically corresponds to the loss of water (for a hydrate) or a volatile solvent.[\[15\]](#) Decomposition is observed as a significant weight loss at higher temperatures.

## Role in Drug Development

Aminocyclopentanol salts are not typically active pharmaceutical ingredients (APIs) themselves but serve as indispensable chiral building blocks. Their rigid structure and defined

stereochemistry allow for the precise construction of complex APIs.



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Caption: Logical flow from a chiral building block to a final drug product.

The pathway begins with a highly pure, enantiomerically-defined aminocyclopentanol salt. This starting material undergoes a series of chemical reactions where other molecular fragments are added to it, ultimately building the complex structure of the final API.<sup>[1]</sup> The properties of the initial salt—purity, stability, and ease of handling—are critical for ensuring the efficiency and success of the subsequent synthetic steps. Once the API is synthesized and purified, it is formulated with various inactive ingredients (excipients) to produce the final dosage form, such as a tablet or capsule, ready for administration to patients.

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Address: 3281 E Guasti Rd

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